molecular formula C23H23N5O3S B2910751 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 1251707-16-0

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2910751
CAS No.: 1251707-16-0
M. Wt: 449.53
InChI Key: OBLWMNOWKWECKW-UHFFFAOYSA-N
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Description

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrazine ring, and various functional groups such as thioether, ketone, and acetamide. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolopyrazine core. This can be achieved by reacting 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyrazine intermediate . The intermediate is then subjected to further functionalization, including the introduction of the thioether and acetamide groups, through nucleophilic substitution and acylation reactions, respectively. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxide or sulfone derivatives, while reduction of the ketone group would yield the corresponding alcohol.

Scientific Research Applications

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. Molecular docking studies and pharmacokinetic analyses can provide insights into the binding affinities and interactions of the compound with its targets .

Comparison with Similar Compounds

Similar compounds to 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide include other triazolopyrazine derivatives, such as:

Properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-4-31-18-8-6-17(7-9-18)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)32-19-10-5-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWMNOWKWECKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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